Bis[2-(4-methylbenzene-1-sulfonyl)-1-phenylethyl]diselane
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Overview
Description
Bis[2-(4-methylbenzene-1-sulfonyl)-1-phenylethyl]diselane is an organoselenium compound characterized by a diselenide bridge between two 4-methylbenzene-1-sulfonyl groups
Preparation Methods
The synthesis of Bis[2-(4-methylbenzene-1-sulfonyl)-1-phenylethyl]diselane typically involves the reaction of 4-methylbenzenesulfonyl chloride with sodium diselenide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Bis[2-(4-methylbenzene-1-sulfonyl)-1-phenylethyl]diselane undergoes various chemical reactions, including:
Oxidation: The diselenide bond can be oxidized to form seleninic acids or selenones.
Reduction: The compound can be reduced to form selenols or selenides.
Substitution: The sulfonyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis[2-(4-methylbenzene-1-sulfonyl)-1-phenylethyl]diselane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound is studied for its potential antioxidant properties and its ability to modulate biological pathways involving selenium.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in cancer treatment and as a radioprotective agent.
Industry: It is used in the development of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Bis[2-(4-methylbenzene-1-sulfonyl)-1-phenylethyl]diselane involves the interaction of the diselenide bond with various molecular targets. The compound can undergo redox reactions, leading to the formation of reactive selenium species that can modulate cellular pathways. These pathways include antioxidant defense mechanisms and the regulation of gene expression.
Comparison with Similar Compounds
Bis[2-(4-methylbenzene-1-sulfonyl)-1-phenylethyl]diselane can be compared with other organoselenium compounds such as:
Diphenyl diselenide: Known for its antioxidant properties and potential therapeutic applications.
Selenocystine: A naturally occurring selenium compound with biological significance.
Selenomethionine: An amino acid derivative used in nutritional supplements and research.
Properties
CAS No. |
89165-57-1 |
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Molecular Formula |
C30H30O4S2Se2 |
Molecular Weight |
676.6 g/mol |
IUPAC Name |
1-methyl-4-[2-[[2-(4-methylphenyl)sulfonyl-1-phenylethyl]diselanyl]-2-phenylethyl]sulfonylbenzene |
InChI |
InChI=1S/C30H30O4S2Se2/c1-23-13-17-27(18-14-23)35(31,32)21-29(25-9-5-3-6-10-25)37-38-30(26-11-7-4-8-12-26)22-36(33,34)28-19-15-24(2)16-20-28/h3-20,29-30H,21-22H2,1-2H3 |
InChI Key |
BDHLEXZDORLZGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(C2=CC=CC=C2)[Se][Se]C(CS(=O)(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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